3,7-Bis(4-methylphenyl)-4,5,6-triphenyl-4H-1,2-diazepine
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Overview
Description
3,7-Bis(4-methylphenyl)-4,5,6-triphenyl-4H-1,2-diazepine is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a diazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(4-methylphenyl)-4,5,6-triphenyl-4H-1,2-diazepine typically involves multi-step organic reactions. One common method involves the condensation of appropriate aromatic aldehydes with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the diazepine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3,7-Bis(4-methylphenyl)-4,5,6-triphenyl-4H-1,2-diazepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new aromatic or aliphatic groups into the molecule.
Scientific Research Applications
3,7-Bis(4-methylphenyl)-4,5,6-triphenyl-4H-1,2-diazepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,7-Bis(4-methylphenyl)-4,5,6-triphenyl-4H-1,2-diazepine exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects in medical applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazepine derivatives and phenyl-substituted organic molecules. Examples include:
Properties
CAS No. |
62284-08-6 |
---|---|
Molecular Formula |
C37H30N2 |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
3,7-bis(4-methylphenyl)-4,5,6-triphenyl-4H-diazepine |
InChI |
InChI=1S/C37H30N2/c1-26-18-22-31(23-19-26)36-34(29-14-8-4-9-15-29)33(28-12-6-3-7-13-28)35(30-16-10-5-11-17-30)37(39-38-36)32-24-20-27(2)21-25-32/h3-25,34H,1-2H3 |
InChI Key |
WORJHXURANRNHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C(=C(C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C |
Origin of Product |
United States |
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